molecular formula C12H15N3O3S2 B4067731 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole

4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole

Cat. No.: B4067731
M. Wt: 313.4 g/mol
InChI Key: BFRAVWQAGOKNOF-UHFFFAOYSA-N
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Description

4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C12H15N3O3S2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.05548370 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Biological Screening

Some novel compounds comprising benzothiazole and sulphonamide, including those similar to "4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole," have been synthesized for antimicrobial screening. These compounds have been shown to possess therapeutic potentials, with a wide range of biodynamic properties exhibited by benzothiazoles and sulphonamide compounds, which are known for their pharmacologically proven therapeutic potentials (Jagtap et al., 2010).

Environmental Detection

2-(4-Morpholinyl)benzothiazole, a compound related to the one , exists in automobile tire rubber as an impurity of a vulcanization accelerator and has been proposed as a potential molecular marker of street runoff. An analytical method for detecting this compound in environmental samples like street dusts and river sediments by gas chromatography has been described, showcasing its importance in environmental studies (Kumata et al., 1996).

Anticonvulsant Activity

The synthesis of benzothiazole coupled sulfonamide derivatives and their evaluation for anticonvulsant activity highlight the medicinal potential of such compounds. Among the synthesized compounds, some have shown potent anticonvulsant effects in models, indicating their relevance in drug discovery for neurological conditions (Khokra et al., 2019).

Molecular Sensing

Novel 2,1,3-benzothiadiazole derivatives have been used as selective fluorescent and colorimetric sensors for fluoride ion. These sensors displayed a noticeable colorimetric and fluorescent response only to fluoride ions among various anions tested, showing the utility of benzothiadiazole derivatives in chemical sensing applications (Wu et al., 2016).

Antimicrobial Agents

The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents demonstrate the chemical versatility and application of such compounds in developing new antimicrobial agents. These compounds were evaluated for their antimicrobial activities, with some showing good or moderate activity (Sahin et al., 2012).

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c1-8-6-15(7-9(2)18-8)20(16,17)11-5-3-4-10-12(11)14-19-13-10/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRAVWQAGOKNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole
Reactant of Route 2
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4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole
Reactant of Route 3
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole
Reactant of Route 4
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole
Reactant of Route 5
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole
Reactant of Route 6
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.